molecular formula C13H11N3OS B11726832 4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione

4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione

Cat. No.: B11726832
M. Wt: 257.31 g/mol
InChI Key: BPJCCABLAZZIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions and reagents used can vary, but methanesulfonic acid (MsOH) under reflux in methanol (MeOH) is often employed . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione include other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

4-hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione

InChI

InChI=1S/C13H11N3OS/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7/h2-6,17H,1H3,(H2,15,16,18)

InChI Key

BPJCCABLAZZIEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.